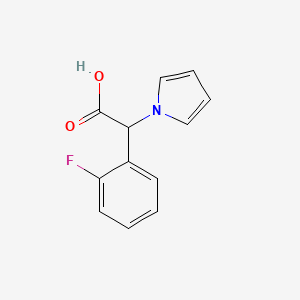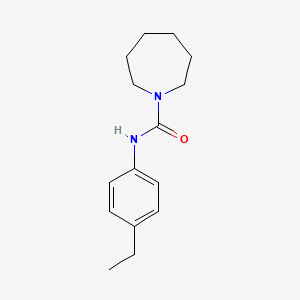
N-(4-ethylphenyl)azepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)azepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their use as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
准备方法
The synthesis of N-(4-ethylphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation process, which proceeds under mild conditions with CO₂ as the byproduct . This method is operationally friendly and allows for the preparation of N-aryl azepane derivatives with high functional diversity. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.
化学反应分析
N-(4-ethylphenyl)azepane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of functionalized azepanes.
科学研究应用
N-(4-ethylphenyl)azepane-1-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as an inhibitor, antidiabetic, anticancer agent, and DNA binding reagent . Its diverse functional groups make it a valuable compound for developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of N-(4-ethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
N-(4-ethylphenyl)azepane-1-carboxamide can be compared with other azepane derivatives, such as N-(2-ethylphenyl)azepane-1-carboxamide and N-(4-ethylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide These compounds share similar structural features but differ in their functional groups and biological activities
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield new insights and advancements in these areas.
属性
CAS 编号 |
449790-13-0 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-2-13-7-9-14(10-8-13)16-15(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) |
InChI 键 |
BRQLWXHUHIEGGX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
溶解度 |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


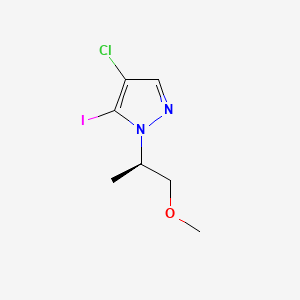
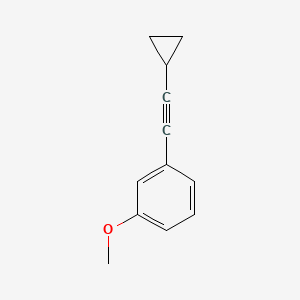
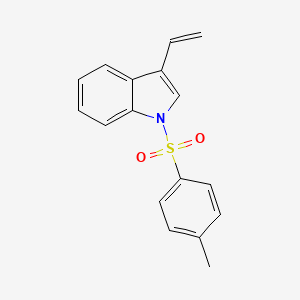

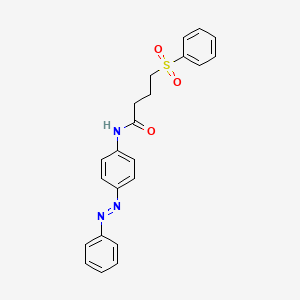
![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)

![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
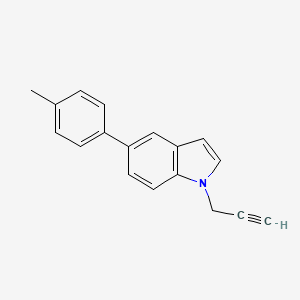
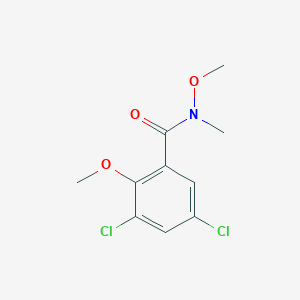
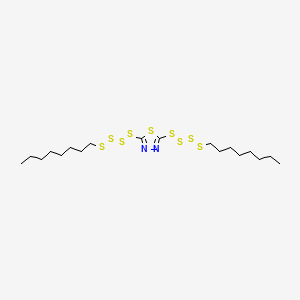
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
